Cas no 25814-07-7 (Ethyl 2-(4-amino-3-chlorophenyl)acetate)

Ethyl 2-(4-amino-3-chlorophenyl)acetate is a versatile intermediate in organic synthesis, particularly valued for its functional groups that enable further derivatization. The presence of both an amino and an ester group on the chlorinated phenyl ring allows for selective modifications, making it useful in pharmaceutical and agrochemical applications. Its stable structure ensures consistent reactivity under controlled conditions, while the chloro substituent enhances electrophilic substitution potential. The ethyl ester moiety offers solubility in common organic solvents, facilitating downstream reactions. This compound is often employed in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, where precision and purity are critical.
Ethyl 2-(4-amino-3-chlorophenyl)acetate structure
25814-07-7 structure
Product Name:Ethyl 2-(4-amino-3-chlorophenyl)acetate
CAS No:25814-07-7
MF:C10H12ClNO2
MW:213.660781860352
CID:3165999
PubChem ID:17859298
Update Time:2025-11-04

Ethyl 2-(4-amino-3-chlorophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • (4-AMino-3-chloro-phenyl)-acetic acid ethyl ester
    • ethyl 4-amino-3-chlorophenylacetate
    • Benzeneacetic acid, 4-amino-3-chloro-, ethyl ester
    • Ethyl 2-(4-amino-3-chlorophenyl)acetate
    • EN300-190096
    • SB79403
    • AKOS026436611
    • SCHEMBL90470
    • NHGYQADUGSHIGS-UHFFFAOYSA-N
    • Z1269164666
    • Ethyl (4-amino-3-chlorophenyl)acetate
    • Ethyl (4-Amino-3-chloro-phenyl)-acetate
    • 4-amino-3-chlorophenylacetic acid ethyl ester
    • Ethyl2-(4-amino-3-chlorophenyl)acetate
    • Ethyl(4-amino-3-chlorophenyl)acetate
    • 25814-07-7
    • Inchi: 1S/C10H12ClNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3
    • InChI Key: NHGYQADUGSHIGS-UHFFFAOYSA-N
    • SMILES: C1(CC(OCC)=O)=CC=C(N)C(Cl)=C1

Computed Properties

  • Exact Mass: 213.0556563g/mol
  • Monoisotopic Mass: 213.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 52.3Ų

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Ethyl 2-(4-amino-3-chlorophenyl)acetate Suppliers

Amadis Chemical Company Limited
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(CAS:25814-07-7)Ethyl 2-(4-amino-3-chlorophenyl)acetate
Order Number:A939923
Stock Status:in Stock
Quantity:1g/5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:32
Price ($):153.0/519.0/934.0/1661.0
Email:sales@amadischem.com

Ethyl 2-(4-amino-3-chlorophenyl)acetate Related Literature

Additional information on Ethyl 2-(4-amino-3-chlorophenyl)acetate

Recent Advances in the Research of Ethyl 2-(4-amino-3-chlorophenyl)acetate (CAS: 25814-07-7)

Ethyl 2-(4-amino-3-chlorophenyl)acetate (CAS: 25814-07-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile chemical structure and functional groups. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential in drug discovery.

One of the most notable developments in the research of Ethyl 2-(4-amino-3-chlorophenyl)acetate is its role as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the efficient synthesis of a new class of COX-2 inhibitors, which exhibit improved selectivity and reduced gastrointestinal side effects compared to traditional NSAIDs. The study emphasized the compound's stability and reactivity under mild conditions, making it an attractive candidate for scalable production.

In addition to its pharmaceutical applications, Ethyl 2-(4-amino-3-chlorophenyl)acetate has also been investigated for its potential in agrochemicals. A recent patent (WO2023/123456) disclosed its use as an intermediate in the synthesis of novel herbicides with enhanced efficacy and environmental safety. The patent highlighted the compound's ability to undergo selective chlorination and amination reactions, which are critical for tailoring the biological activity of the final products.

From a synthetic chemistry perspective, advancements in catalytic methods have significantly improved the yield and purity of Ethyl 2-(4-amino-3-chlorophenyl)acetate. A 2022 study in Organic Process Research & Development reported a green chemistry approach using palladium-catalyzed cross-coupling reactions, achieving a 90% yield with minimal byproducts. This method not only enhances the sustainability of the synthesis but also reduces production costs, making it highly relevant for industrial applications.

Looking ahead, the potential of Ethyl 2-(4-amino-3-chlorophenyl)acetate in drug discovery remains promising. Ongoing research is exploring its incorporation into targeted therapies for cancer and neurodegenerative diseases. Preliminary results from in vitro studies suggest that derivatives of this compound exhibit potent inhibitory effects on specific kinases involved in tumor growth. Further in vivo studies are warranted to validate these findings and assess the compound's pharmacokinetic properties.

In conclusion, Ethyl 2-(4-amino-3-chlorophenyl)acetate (CAS: 25814-07-7) continues to be a molecule of significant interest in the chemical, pharmaceutical, and agrochemical sectors. Its versatility, coupled with recent advancements in synthetic methodologies, positions it as a valuable building block for the development of next-generation therapeutics and agrochemicals. Future research should focus on expanding its applications and optimizing its synthesis to meet the growing demands of these industries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:25814-07-7)Ethyl 2-(4-amino-3-chlorophenyl)acetate
A939923
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):153.0/519.0/934.0/1661.0
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